![molecular formula C37H41F7N4O12 B13849744 3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanal-d14, also known as deuterated heptanal, is a deuterium-labeled compound with the molecular formula CD3(CD2)5COD. It is a derivative of heptanal, where all hydrogen atoms are replaced with deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and mass spectrometry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptanal-d14 can be synthesized through the deuteration of heptanal. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of heptanal-d14 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified through distillation or other separation techniques to achieve high isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions
Heptanal-d14 undergoes various chemical reactions, including:
Oxidation: Heptanal-d14 can be oxidized to heptanoic acid-d14 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of heptanal-d14 with reducing agents like sodium borohydride or lithium aluminum hydride yields heptanol-d14.
Substitution: Heptanal-d14 can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Heptanoic acid-d14
Reduction: Heptanol-d14
Substitution: Various substituted heptanal derivatives
Wissenschaftliche Forschungsanwendungen
Heptanal-d14 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of heptanal in different chemical environments.
Biology: Heptanal-d14 is employed in metabolic studies to trace the incorporation and transformation of heptanal in biological systems.
Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of heptanal and its derivatives.
Industry: Heptanal-d14 is used in the development of fragrances and flavors, as well as in the synthesis of other deuterated compounds .
Wirkmechanismus
The mechanism of action of heptanal-d14 involves its interaction with various molecular targets and pathways. In biological systems, heptanal-d14 can inhibit the growth of certain fungi by inducing oxidative stress and disrupting cellular processes. This is achieved through the accumulation of reactive oxygen species (ROS) and the activation of stress response pathways .
Vergleich Mit ähnlichen Verbindungen
Heptanal-d14 is compared with other deuterated aldehydes such as hexanal-d12 and octanal-d16. While all these compounds are used in isotopic labeling studies, heptanal-d14 is unique due to its specific chain length and reactivity. This makes it particularly useful in studies involving medium-chain aldehydes .
List of Similar Compounds
- Hexanal-d12
- Octanal-d16
- Nonanal-d18 .
Eigenschaften
Molekularformel |
C37H41F7N4O12 |
|---|---|
Molekulargewicht |
866.7 g/mol |
IUPAC-Name |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate |
InChI |
InChI=1S/C23H21F7N4O3.C14H20O9/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18;1-6-10(21-7(2)15)11(22-8(3)16)12(23-9(4)17)13(20-6)14(18)19-5/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35);6,10-13H,1-5H3/t12-,19+,20-;6-,10?,11?,12+,13?/m10/s1 |
InChI-Schlüssel |
DMZDDMHFVJYGAN-FNGQWISYSA-N |
Isomerische SMILES |
C[C@H]1C(C([C@H](C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C.C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |
Kanonische SMILES |
CC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C.CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


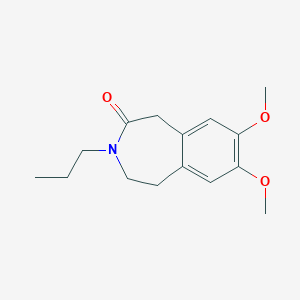
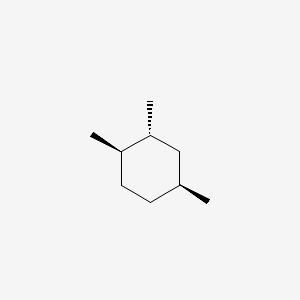
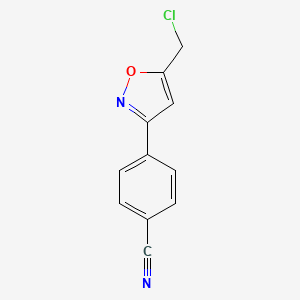
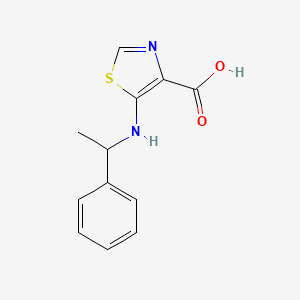

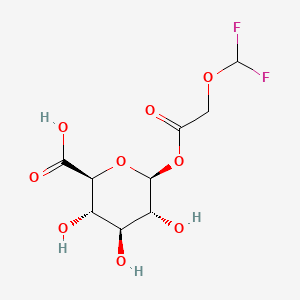



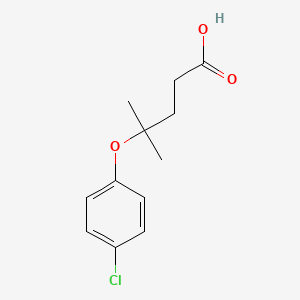
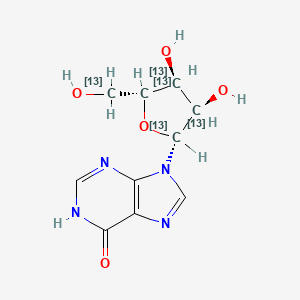
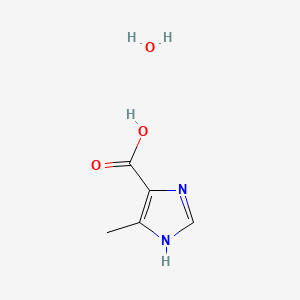
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)

